molecular formula C17H23N3O4S2 B2981936 1-((3,5-dimethyl-1-tosyl-1H-pyrazol-4-yl)sulfonyl)piperidine CAS No. 959561-33-2

1-((3,5-dimethyl-1-tosyl-1H-pyrazol-4-yl)sulfonyl)piperidine

Cat. No. B2981936
CAS RN: 959561-33-2
M. Wt: 397.51
InChI Key: ZMNUGWQDYXVRRH-UHFFFAOYSA-N
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Description

“1-((3,5-dimethyl-1-tosyl-1H-pyrazol-4-yl)sulfonyl)piperidine” is a chemical compound with the molecular formula C10H17N3O2S. It has a molecular weight of 243.33 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring sulfonylated at the nitrogen atom with a 3,5-dimethyl-1H-pyrazol-4-yl group . The InChI code for this compound is 1S/C10H17N3O2S/c1-8-10(9(2)12-11-8)16(14,15)13-6-4-3-5-7-13/h3-7H2,1-2H3,(H,11,12) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, pyrazole derivatives are known to be involved in a wide range of reactions in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not extensively documented in the available literature. It is known to be a solid substance .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study focused on the synthesis and characterization of a compound closely related to the one , emphasizing the importance of such compounds in understanding molecular structures and interactions (Naveen et al., 2015).

Anticancer Activity

  • Research on anticancer activity of polyfunctional substituted 1,3-thiazoles, which are structurally similar to the compound of interest, showed promising results against various cancer cell lines (Turov, 2020).

Biological Evaluation for Enzyme Inhibition

  • A study involving the synthesis of 1,3,4-oxadiazole bearing compounds, which included derivatives similar to the compound , demonstrated potential in inhibiting specific enzymes (Khalid et al., 2016).

Antimicrobial Activity

  • Novel derivatives containing sulfonyl moiety, similar to the compound , were prepared and shown to exhibit antimicrobial activity (Ammar et al., 2004).

Molecular Structure Investigations

  • Research into new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties provided insights into molecular interactions and packing, highlighting the significance of compounds like the one (Shawish et al., 2021).

Green Mechanochemical Synthesis

  • The synthesis of new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles, structurally related to the compound , showcased environmentally friendly synthesis methods (Saeed & Channar, 2017).

Inhibitor Development for Copper Corrosion

  • Piperidine derivatives, including compounds structurally similar to the one , were investigated for their effectiveness as inhibitors in the corrosion of copper (Sankarapapavinasam et al., 1991).

Future Directions

The future directions for research on “1-((3,5-dimethyl-1-tosyl-1H-pyrazol-4-yl)sulfonyl)piperidine” and similar pyrazole derivatives are likely to involve further exploration of their synthesis methods and potential applications in medicinal chemistry and drug discovery .

properties

IUPAC Name

1-[3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazol-4-yl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S2/c1-13-7-9-16(10-8-13)25(21,22)20-15(3)17(14(2)18-20)26(23,24)19-11-5-4-6-12-19/h7-10H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNUGWQDYXVRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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